1-(Pyrrolidin-3-yl)cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

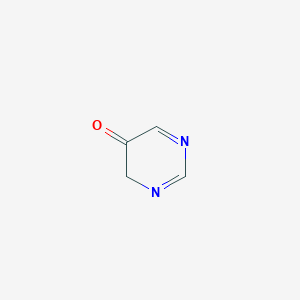

1-(Pirrolidin-3-il)ciclopropanamina es un compuesto que presenta un anillo de ciclopropano unido a un anillo de pirrolidina a través de un grupo amino

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Pirrolidin-3-il)ciclopropanamina típicamente implica la formación del anillo de pirrolidina seguida de la introducción de la porción de ciclopropano. Un método común es la ciclización de precursores apropiados en condiciones específicas. Por ejemplo, el anillo de pirrolidina se puede sintetizar a través de una reacción de cicloadición dipolar 1,3 que involucra una nitrona y una olefina . El anillo de ciclopropano se puede introducir entonces mediante una reacción de cierre de anillo.

Métodos de producción industrial: La producción industrial de 1-(Pirrolidin-3-il)ciclopropanamina puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y solventes específicos para facilitar las reacciones de manera eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Pirrolidin-3-il)ciclopropanamina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.

Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de varios productos sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de aminas sustituidas.

Aplicaciones Científicas De Investigación

1-(Pirrolidin-3-il)ciclopropanamina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida su interacción con varias enzimas y receptores.

Medicina: Se está investigando para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos fármacos.

Industria: Se utiliza en la síntesis de productos químicos finos e intermedios para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de 1-(Pirrolidin-3-il)ciclopropanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, potencialmente modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo y la vía específicos involucrados.

Compuestos similares:

Pirrolidina: Un heterociclo simple que contiene nitrógeno con diversas actividades biológicas.

Ciclopropanamina: Un compuesto que presenta un anillo de ciclopropano unido a un grupo amino.

Pirrolidin-2-ona: Una derivada de la lactama con importantes aplicaciones biológicas e industriales.

Singularidad: 1-(Pirrolidin-3-il)ciclopropanamina es única debido a la combinación de los anillos de ciclopropano y pirrolidina, lo que le confiere propiedades estructurales y químicas distintivas. Esta singularidad la convierte en un compuesto valioso para la investigación y el desarrollo en varios campos.

Comparación Con Compuestos Similares

Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

Cyclopropanamine: A compound featuring a cyclopropane ring attached to an amine group.

Pyrrolidin-2-one: A lactam derivative with significant biological and industrial applications.

Uniqueness: 1-(Pyrrolidin-3-yl)cyclopropanamine is unique due to the combination of the cyclopropane and pyrrolidine rings, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Propiedades

IUPAC Name |

1-pyrrolidin-3-ylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDQCHMWCCBEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2(CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433669 |

Source

|

| Record name | 1-(Pyrrolidin-3-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107286-29-3 |

Source

|

| Record name | 1-(Pyrrolidin-3-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)